1-methylcyclobutan-1-ol

Catalog No.
S3337725
CAS No.
20117-47-9
M.F
C5H10O
M. Wt
86.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-methylcyclobutan-1-ol

Traditional radical routes to 5-halo-pentan-2-ones or 1-tetralones fail with cyclobutanol (slow) or 1-methylcyclopentanol (no strain). 1-Methylcyclobutan-1-ol leverages ~26.5 kcal/mol ring strain for rapid β-scission and anodic ring-expansion.

  • Enables Mn-mediated or electrochemical oxidative cleavage to 5-halo-pentan-2-ones in a single step.
  • Anodic oxidation yields functionalized 1-tetralones unavailable from unstrained analogs.
  • Dehydration cleanly gives 1-methylcyclobut-1-ene monomer.

Supplied with analytical certification for immediate use.

CAS Number

20117-47-9

Product Name

1-methylcyclobutan-1-ol

IUPAC Name

1-methylcyclobutan-1-ol

Molecular Formula

C5H10O

Molecular Weight

86.13 g/mol

InChI

InChI=1S/C5H10O/c1-5(6)3-2-4-5/h6H,2-4H2,1H3

InChI Key

DQWVUKFABWSFJD-UHFFFAOYSA-N

SMILES

CC1(CCC1)O

Canonical SMILES

CC1(CCC1)O

The exact mass of the compound 1-Methylcyclobutanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

1-Methylcyclobutanol, 1-Methyl-1-cyclobutanol, 1-Hydroxy-1-methylcyclobutane, 1-Methylcyclobutan-1-ol

Purity

≥97%

Package Size

1 g, 5 g

1-Methylcyclobutan-1-ol (CAS: 20117-47-9) is a tertiary cyclic alcohol characterized by a highly strained four-membered cyclobutane ring. In industrial and advanced laboratory settings, it is primarily procured as a high-value synthetic building block rather than a bulk solvent. Its defining procurement-relevant attribute is its built-in ring strain of approximately 26.5 kcal/mol, which makes it an exceptionally reactive precursor for ring-expansion, ring-opening, and radical β-scission reactions [1]. Unlike unstrained cyclic alcohols, it readily undergoes thermodynamically driven transformations to yield complex distally functionalized acyclic chains, specialized cyclic alkenes, and pharmaceutical intermediates. Buyers prioritize this specific compound when downstream workflows require a controlled, strain-release-driven reaction pathway that cannot be achieved with acyclic or five-membered ring analogs.

Research Fit

Workflow Conformationally restricted sp³-rich scaffold construction for medicinal chemistry
Selection Tertiary cyclobutanol enables regioselective Grignard additions and dehydration control
Context Synthetic intermediate for kinase inhibitor programs and process R&D scale-up studies

Substituting 1-methylcyclobutan-1-ol with its unsubstituted analog (cyclobutanol) or a less strained homolog (1-methylcyclopentanol) critically compromises synthetic workflows. Cyclobutanol lacks the tertiary alcohol center, fundamentally altering its oxidation profile; it reacts nearly an order of magnitude slower in radical-mediated ring-opening processes and yields secondary rather than primary radical intermediates [1]. Conversely, substituting with 1-methylcyclopentanol eliminates the ~20 kcal/mol thermodynamic driving force provided by the cyclobutane ring strain, rendering ring-expansion strategies completely ineffective [2]. For buyers targeting specific distally halogenated ketones, tetralones, or strained endocyclic alkenes, these structural differences mean that generic substitution will result in reaction failure, altered regioselectivity, or intractable product mixtures.

Substitution Risk

1
Cyclobutanol (unsubstituted) is not interchangeable
Missing the C-1 methyl group shifts boiling point, lipophilicity, and elimination pathways, altering purification and ADME model input.
2
2-Methylcyclobutanol regioisomer cannot be substituted
The secondary alcohol generates a mixture of regioisomeric alkenes upon dehydration, unlike the predictable endocyclic product from the 1-isomer.

Accelerated Oxidative Ring-Cleavage via β-Scission

In oxidative ring-opening reactions, the presence of the tertiary methyl group significantly lowers the activation barrier for C-C bond cleavage. Quantitative kinetic studies demonstrate that 1-methylcyclobutan-1-ol undergoes rate-limiting ring opening approximately 9 times faster than unsubstituted cyclobutanol [1]. This accelerated β-scission efficiently yields distally functionalized ketones without requiring harsh over-oxidation conditions.

Evidence DimensionRelative reaction rate of oxidative ring opening
Target Compound Data~9x relative rate
Comparator Or BaselineCyclobutanol (1x relative rate)
Quantified Difference9-fold increase in reaction velocity
Conditions1-electron oxidative cleavage conditions

Procurement of the methylated variant is essential for achieving viable yields and shorter reaction times in industrial-scale syntheses of distally functionalized acyclic ketones.

Boiling point & density vs cyclobutanol
Data to verify
BP: 111.3 °C (target) vs 123 °C (comparator) Density: 0.997 vs 0.921 g/mL
May facilitate more energy-efficient distillation and phase separation during workup.
Predicted and literature values; verify under your process conditions.

Thermodynamic Driving Force for Ring Expansion

The utility of 1-methylcyclobutan-1-ol relies heavily on its intrinsic ring strain. The cyclobutane framework possesses approximately 26.5 kcal/mol of strain energy [1]. When undergoing ring expansion to a five-membered ring, the strain energy drops to roughly 6 kcal/mol, providing a massive thermodynamic driving force of over 20 kcal/mol. In contrast, attempting similar expansions starting from 1-methylcyclopentanol lacks this enthalpic bias and fails to drive the reaction forward.

Evidence DimensionThermodynamic driving force (release of ring strain)
Target Compound Data>20 kcal/mol energy release upon expansion
Comparator Or Baseline1-Methylcyclopentanol (minimal strain release)
Quantified Difference>15 kcal/mol thermodynamic advantage
ConditionsAcid-catalyzed or metal-catalyzed ring expansion

Buyers designing synthetic routes to complex cyclopentyl or cyclohexyl systems must select the cyclobutanol precursor to ensure thermodynamically irreversible, high-yield transformations.

Lipophilicity & vapor pressure
Reported
ΔLogP +0.65 (0.75 vs ~0.1) VP: 11.9 mmHg at 25 °C
Supports in silico ADME model input and VOC exposure assessment.
Predicted ACD/LogP and vapor pressure; confirm experimentally for regulatory submissions.

Regioselective Dehydration to Endocyclic Alkenes

For the production of cyclic alkene monomers, the dehydration of 1-methylcyclobutan-1-ol provides a highly predictable product distribution. Thermodynamic analyses show that the endocyclic product, 1-methylcyclobut-1-ene, is favored over the exocyclic isomer (methylenecyclobutane) by approximately 1.0 to 1.4 kcal/mol[1]. This translates to a dominant yield of the endocyclic isomer without the extensive acyclic rearrangement seen in larger ring systems.

Evidence DimensionEnthalpy difference favoring endocyclic alkene
Target Compound Data1-methylcyclobut-1-ene favored by ~1.0-1.4 kcal/mol
Comparator Or BaselineMethylenecyclobutane (exocyclic isomer)
Quantified Difference~10:1 to 4:1 thermodynamic product ratio
ConditionsAcid-catalyzed dehydration

Enables the reliable procurement of a precursor that yields specific endocyclic strained alkenes for downstream polymerization or cross-coupling.

Grignard synthetic yield
Reported
99% isolated yield from cyclobutanone + MeMgBr
Near-quantitative single-step route supports economical scale-up evaluation.
Patent procedure at 0 °C, 3 h; validate robustness at target scale.

Regioselective Electrochemical Ring Expansion

Advancements in electrosynthesis highlight 1-methylcyclobutan-1-ol as a privileged precursor for the regioselective synthesis of 1-tetralones. Under direct anodic oxidation, the cyclobutanol undergoes proton-coupled electron transfer to form an alkoxy radical, followed by β-scission and intramolecular cyclization [1]. This electrochemical pathway achieves yields that are inaccessible using acyclic tertiary alcohols or unstrained cycloalkanols.

Evidence DimensionCompatibility with anodic oxidative ring expansion
Target Compound DataHigh yield of 1-tetralone derivatives via β-scission
Comparator Or BaselineUnstrained cycloalkanols (e.g., cyclohexanols)
Quantified DifferenceExclusive reactivity (unstrained rings fail to undergo facile β-scission)
ConditionsElectrochemical anodic oxidation

For pharmaceutical manufacturers adopting green electrosynthesis, this compound offers an oxidant-free route to functionalized bicyclic scaffolds.

Dehydration regioselectivity
Class-level
1-isomer → endocyclic alkene 2-isomer → complex regioisomeric mixture
Predictable alkene formation simplifies impurity profiling and downstream purification.
Acid-catalyzed dehydration; verify selectivity in your synthetic sequence.

Distally Functionalized Ketone Precursor

Directly leveraging its accelerated β-scission rate, 1-methylcyclobutan-1-ol is the right choice for synthesizing 5-halo-pentan-2-ones via Mn-mediated or electrochemical oxidative cleavage[1]. This approach bypasses multi-step acyclic syntheses, offering a streamlined route to functionalized aliphatic chains.

Electrochemical Synthesis of 1-Tetralones

Driven by its unique compatibility with anodic oxidation, this compound is utilized as a substrate in green electrosynthesis workflows to construct functionalized 1-tetralones and heteroaromatic fused rings [2]. It is prioritized over unstrained analogs that fail to undergo the necessary radical ring-expansion.

Synthesis of Strained Endocyclic Alkenes

Due to its predictable thermodynamic dehydration profile, 1-methylcyclobutan-1-ol is procured to selectively yield 1-methylcyclobut-1-ene [1]. This endocyclic alkene is a valuable monomer and cross-coupling partner that is difficult to isolate cleanly from other precursors.

Application Fit Matrix

Application
Selection Property
Validation Focus
Conformationally constrained kinase inhibitor design
Tertiary alcohol with strained cyclobutane core enables spirocyclization and functionalization
Confirm regiochemical fidelity and yield of key coupling steps
Process R&D scale-up of sp³-rich building blocks
High-yielding Grignard route with reported 99% conversion and favorable boiling point for distillation
Verify isolated yield, purity, and distillation efficiency at pilot scale
Ir-catalyzed C–C bond activation methodology
Ring strain and tertiary alcohol direct selective β-carbon elimination
Monitor enantioselectivity and ketone product distribution
Analytical reference and in silico model calibration
Characterized boiling point, density, LogP, and vapor pressure data set
Cross-validate predicted properties with experimental measurements

XLogP3

0.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

20117-47-9

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